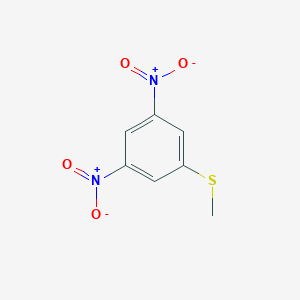![molecular formula C25H20N4O3S B289983 12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B289983.png)
12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
準備方法
The synthesis of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves multiple steps, typically starting with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
化学反応の分析
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the aromatic rings or the heterocyclic core.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: If found to have biological activity, this compound could be developed into a therapeutic agent for treating specific diseases or conditions.
Industry: The compound’s unique structure may lend itself to applications in materials science, such as the development of new polymers or advanced materials with specific properties.
作用機序
The mechanism of action of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar compounds to 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one include other pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin derivatives. These compounds share the same core structure but differ in the substituents attached to the aromatic rings and heterocyclic core. The uniqueness of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Some similar compounds include:
特性
分子式 |
C25H20N4O3S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C25H20N4O3S/c1-13-5-9-17(10-6-13)29-25(31)23-22(27-28-29)21-20(16-7-11-18(32-4)12-8-16)19(15(3)30)14(2)26-24(21)33-23/h5-12H,1-4H3 |
InChIキー |
KUEXSLHIHIPCNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C(=C(N=C4S3)C)C(=O)C)C5=CC=C(C=C5)OC)N=N2 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C(=C(N=C4S3)C)C(=O)C)C5=CC=C(C=C5)OC)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B289902.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)
![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)





![4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione](/img/structure/B289912.png)
![1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289915.png)
![1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289916.png)
![13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B289917.png)
![14-(4-acetylphenyl)-9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289919.png)
![4-phenyl-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B289923.png)
